molecular formula C6H7IO2S2 B3021277 2-(Ethylsulfonyl)-5-iodothiophene CAS No. 412965-13-0

2-(Ethylsulfonyl)-5-iodothiophene

Cat. No.: B3021277
CAS No.: 412965-13-0
M. Wt: 302.2 g/mol
InChI Key: KTTBOVPLFMROSL-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-5-iodothiophene is an organosulfur compound that features a thiophene ring substituted with an ethylsulfonyl group at the 2-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-(Ethylsulfonyl)-5-iodothiophene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-5-iodothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylsulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ethylsulfonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Ethylsulfonyl)-5-azidothiophene, while oxidation with hydrogen peroxide could produce this compound oxide.

Scientific Research Applications

2-(Ethylsulfonyl)-5-iodothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-5-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted, and the ethylsulfonyl group, which can undergo various transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom makes it particularly suitable for coupling reactions, while the ethylsulfonyl group offers additional functionalization possibilities .

Properties

IUPAC Name

2-ethylsulfonyl-5-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTBOVPLFMROSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354924
Record name 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412965-13-0
Record name 2-(ETHYLSULFONYL)-5-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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